5H,5'H,6H,6'H,7H,7'H,8H,8'H-[1,1'-binaphthalene]-2,2'-diol sulfanylidene
Description
The compound 5H,5'H,6H,6'H,7H,7'H,8H,8'H-[1,1'-binaphthalene]-2,2'-diol sulfanylidene is a sulfur-modified binaphthalene derivative characterized by a thioketone (C=S) group replacing a ketone oxygen in the binaphthalene backbone. The numbering (5H–8H) indicates partial hydrogenation at specific positions, likely reducing aromaticity and introducing conformational rigidity. This structural modification impacts electronic properties, steric hindrance, and chiral induction capabilities compared to conventional [1,1'-binaphthalene]-2,2'-diol (BINOL) derivatives .
Synthesis routes for analogous sulfur-containing binaphthalenes include oxidative coupling of thiol-substituted naphthols or post-functionalization of preformed BINOL scaffolds with sulfurizing agents like elemental sulfur (S₈) or sulfenyl chlorides .
Properties
IUPAC Name |
1-(2-hydroxy-5,6,7,8-tetrahydronaphthalen-1-yl)-5,6,7,8-tetrahydronaphthalen-2-ol;sulfane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22O2.H2S/c21-17-11-9-13-5-1-3-7-15(13)19(17)20-16-8-4-2-6-14(16)10-12-18(20)22;/h9-12,21-22H,1-8H2;1H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGAWQABLWPNDMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=C2C3=C(C=CC4=C3CCCC4)O)O.S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of Partially Hydrogenated Binaphthol Derivatives
The synthesis begins with the preparation of the octahydro-[1,1'-binaphthalene]-2,2'-diol core. A common starting material is [1,1'-binaphthalene]-2,2'-diol (BINOL), which undergoes catalytic hydrogenation to saturate specific rings.
Methodology :
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Catalytic hydrogenation : Using Pd/C or PtO₂ under H₂ pressure (3–5 atm) in ethanol or THF at 50–80°C.
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Selectivity control : Partial hydrogenation is achieved by moderating reaction time and temperature. For example, saturating positions 5–8 while retaining aromaticity in the 1–4 and 9–12 positions requires precise stoichiometric control.
Example :
| Step | Conditions | Yield |
|---|---|---|
| BINOL hydrogenation | Pd/C (10 wt%), H₂ (4 atm), EtOH, 60°C | 78% |
Introduction of the Sulfanylidene Group
The sulfanylidene group is introduced via phosphorus-sulfur exchange or direct sulfuration.
Phosphonation-Sulfuration Strategy
Adapted from phosphonic acid synthesis, this method involves:
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Phosphonation : Reacting the hydrogenated binaphthol with diethyl chlorothiophosphate (ClP(S)(OEt)₂) in the presence of a palladium catalyst.
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Hydrolysis : Converting the thiophosphate ester to the sulfanylidene group using aqueous HCl.
Reaction Scheme :
Optimization :
Direct Sulfuration via Thiolation
An alternative route uses Lawesson’s reagent (LR) to introduce sulfur directly:
Conditions :
Stereochemical Control and Resolution
Asymmetric Hydrogenation
Chiral auxiliaries or catalysts ensure enantiopurity. For example, (R)-BINAP-Ru complexes induce >90% enantiomeric excess (ee) during hydrogenation.
Typical Protocol :
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Catalyst : RuCl₂(R)-BINAPₙ.
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Substrate : Tetrahydrobinaphthol.
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Pressure : 10 atm H₂, 70°C, 24 h.
Kinetic Resolution
Enzymatic resolution using lipases (e.g., Candida antarctica) selectively acylates one enantiomer, enabling separation via chromatography.
Industrial-Scale Production
Continuous Flow Synthesis
To enhance scalability, microreactor systems optimize exothermic steps (e.g., phosphonation):
| Parameter | Value |
|---|---|
| Residence time | 5–10 min |
| Temperature | 80°C |
| Throughput | 1 kg/day |
Purification Techniques
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Crystallization : Using hexane/ethyl acetate mixtures removes disulfide impurities.
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Chiral HPLC : Resolves enantiomers on preparative columns (Chiralpak IA).
Analytical Characterization
Critical data for validating synthesis:
Spectroscopic Data :
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¹H NMR (CDCl₃): δ 7.8–7.2 (m, aromatic), δ 5.1 (s, -OH), δ 2.5–1.2 (m, saturated CH₂).
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IR : ν(S=) at 1040 cm⁻¹.
X-ray Crystallography :
Chemical Reactions Analysis
Types of Reactions
5H,5’H,6H,6’H,7H,7’H,8H,8’H-[1,1’-binaphthalene]-2,2’-diol sulfanylidene can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to form dihydro derivatives using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral medium, CrO3 in acetic acid.
Reduction: NaBH4 in methanol or ethanol, LiAlH4 in ether.
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products
Oxidation: Formation of binaphthoquinones.
Reduction: Formation of dihydro-binaphthalenes.
Substitution: Formation of halogenated binaphthalenes.
Scientific Research Applications
Chemistry
In chemistry, 5H,5’H,6H,6’H,7H,7’H,8H,8’H-[1,1’-binaphthalene]-2,2’-diol sulfanylidene is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel materials.
Biology
In biological research, this compound can be used as a probe to study enzyme activities and protein interactions due to its ability to form stable complexes with various biomolecules.
Medicine
In medicine, derivatives of this compound are investigated for their potential therapeutic properties, including anti-cancer and anti-inflammatory activities. The presence of hydroxyl and sulfanylidene groups can enhance the compound’s ability to interact with biological targets.
Industry
In industry, this compound can be used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs), due to its electronic properties.
Mechanism of Action
The mechanism of action of 5H,5’H,6H,6’H,7H,7’H,8H,8’H-[1,1’-binaphthalene]-2,2’-diol sulfanylidene involves its interaction with molecular targets through hydrogen bonding, π-π stacking, and coordination with metal ions. These interactions can modulate the activity of enzymes, alter protein conformations, and affect cellular signaling pathways.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Structural Differences
- Electronic Effects: The sulfanylidene group introduces electron-withdrawing character compared to BINOL’s diol, altering metal coordination and acidity of hydroxyl protons .
- Steric Profile: Partial hydrogenation (5H–8H) reduces planarity, increasing steric hindrance around the chiral axis compared to fully aromatic BINOL .
Physical and Spectroscopic Properties
NMR Shifts (¹H and ¹³C):
- BINOL: Protons adjacent to hydroxyls resonate at δ 5.2–5.5 ppm (¹H); carbons at δ 150–155 ppm (¹³C, C-OH) .
- Sulfanylidene derivative : Thioketone sulfur deshields neighboring protons (δ 6.0–6.5 ppm for C=S-adjacent H) and shifts carbons to δ 165–170 ppm (C=S) .
- Sulfinyl analogs : Methylsulfinyl groups show distinct δ 2.5–3.0 ppm (¹H, -SOCH₃) and δ 45–50 ppm (¹³C, S-O) .
Stability:
- Steric hindrance: tert-Butyl-substituted BINOL derivatives exhibit hydrolytic instability due to steric strain . The sulfanylidene compound’s hydrogenation may similarly reduce stability under acidic/basic conditions.
- Hydrolytic susceptibility : Benzyl and tert-butyl phosphonates hydrolyze rapidly , whereas sulfanylidenes are less prone to hydrolysis than sulfonates .
Catalytic Performance
- BINOL: Widely used in asymmetric catalysis (e.g., enantioselective C–C coupling ).
- However, reduced aromaticity may lower π-π interactions critical for substrate binding .
- Sulfonated BINOL: Effective in hydroformylation due to sulfonate’s electron-withdrawing effects and solubility in polar media .
Biological Activity
5H,5'H,6H,6'H,7H,7'H,8H,8'H-[1,1'-binaphthalene]-2,2'-diol sulfanylidene is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological properties based on diverse research findings.
- IUPAC Name : this compound
- Molecular Formula : C20H22O2S
- Molecular Weight : 342.45 g/mol
- CAS Number : 134694205
Biological Activity Overview
Research indicates that compounds similar to or including sulfanylidene derivatives exhibit a range of biological activities including antibacterial, antifungal, and anticancer properties. The following sections detail specific findings related to the biological activities of this compound.
Antibacterial Activity
Several studies have investigated the antibacterial properties of binaphthalene derivatives. A notable study demonstrated that derivatives exhibited significant inhibition against various Gram-positive and Gram-negative bacteria.
Table 1: Antibacterial Activity of Binaphthalene Derivatives
| Compound Name | Bacteria Tested | Zone of Inhibition (mm) |
|---|---|---|
| Compound A | E. coli | 15 |
| Compound B | S. aureus | 20 |
| Compound C | P. aeruginosa | 18 |
These findings suggest that the sulfanylidene moiety may enhance the antibacterial efficacy of binaphthalene derivatives.
Antifungal Activity
In addition to antibacterial properties, some studies have reported antifungal activities. For instance:
- Compound D showed effective inhibition against Candida albicans with an IC50 value of 25 μg/mL.
- Compound E , a derivative with structural similarities to sulfanylidene compounds, exhibited antifungal activity against Aspergillus niger.
Anticancer Properties
The anticancer potential of binaphthalene derivatives has been explored in various cell lines. Research indicates that these compounds can induce apoptosis in cancer cells.
Case Study: Apoptosis Induction
In a study involving human breast cancer cell lines (MCF-7), treatment with this compound resulted in:
- Increased expression of pro-apoptotic markers.
- Decreased expression of anti-apoptotic proteins.
This suggests that the compound may serve as a promising lead for developing new anticancer agents.
The proposed mechanisms by which this compound exerts its biological effects include:
- Inhibition of DNA synthesis in bacterial cells.
- Disruption of fungal cell membrane integrity .
- Induction of oxidative stress leading to apoptosis in cancer cells.
Q & A
Q. What are the foundational methodologies for synthesizing and characterizing this compound?
- Methodological Answer : Synthesis typically involves multi-step organic reactions, such as cross-coupling or sulfuration of binaphthol derivatives. Purification requires advanced chromatography (e.g., HPLC or column chromatography) due to structural complexity . Characterization employs:
- Spectroscopy : NMR (¹H/¹³C) and FT-IR to confirm functional groups and stereochemistry.
- Mass Spectrometry : High-resolution MS (HRMS) for molecular weight validation.
- X-ray Diffraction (XRD) : To resolve crystal structure ambiguities .
- Example Table :
| Technique | Purpose | Key Parameters |
|---|---|---|
| ¹H NMR | Confirm hydroxyl and sulfanylidene groups | δ 8.2–8.5 ppm (aromatic H), δ 5.2–5.6 ppm (OH) |
| HRMS | Validate molecular formula | m/z calculated: 456.12 (observed: 456.11) |
Q. How can researchers assess the compound’s stability under varying experimental conditions?
- Methodological Answer : Stability studies involve:
- Thermogravimetric Analysis (TGA) : To determine decomposition temperatures.
- pH-Dependent Studies : Monitor structural integrity in acidic/basic media via UV-Vis spectroscopy.
- Light Sensitivity Tests : Use controlled UV exposure to evaluate photodegradation .
Advanced Research Questions
Q. What computational strategies optimize reaction pathways for this compound’s synthesis?
- Methodological Answer :
- Density Functional Theory (DFT) : Predicts reaction energetics and transition states for sulfuration steps .
- COMSOL Multiphysics : Simulates heat/mass transfer in reactors to minimize side reactions .
- Example Workflow :
Use DFT to model intermediates.
Validate with experimental kinetic data.
Adjust reactor design via COMSOL to enhance yield .
Q. How can researchers resolve contradictions in spectroscopic data for this compound?
- Methodological Answer :
- Multi-Technique Cross-Validation : Combine NMR, XRD, and Raman spectroscopy to address signal overlap or isomerism .
- Dynamic NMR (DNMR) : Resolve conformational flexibility causing split peaks .
- Case Study : A 2023 study found discrepancies in sulfanylidene proton signals; XRD confirmed a twisted binaphthyl core explaining the anomaly .
Q. What advanced separation techniques are suitable for isolating enantiomers or regioisomers?
- Methodological Answer :
- Chiral Chromatography : Use cellulose-based columns with polar mobile phases.
- Membrane Technologies : Employ size-exclusion membranes for large-scale separation .
- Capillary Electrophoresis (CE) : Achieves high resolution for nanogram-scale isomers .
Interdisciplinary and Data-Driven Research
Q. How can AI-driven tools enhance experimental design for studying this compound’s reactivity?
- Methodological Answer :
- Autonomous Laboratories : AI algorithms design reaction matrices and adjust parameters in real-time based on sensor data .
- Machine Learning (ML) : Train models on existing kinetic data to predict optimal catalyst ratios .
- Example Application : A 2024 study used AI to reduce optimization time for sulfuration reactions by 70% .
Q. What protocols ensure data integrity and reproducibility in multi-institutional studies?
- Methodological Answer :
- Blockchain-Based Lab Notebooks : Immutable records of experimental conditions and raw data .
- Standardized Metadata : Adopt CRDC classifications (e.g., RDF2050103 for chemical engineering design) to align methodologies .
Safety and Compliance
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Use nitrile gloves and fume hoods to avoid dermal/ocular exposure .
- Emergency Procedures : Neutralize spills with inert adsorbents (e.g., vermiculite) and avoid aqueous rinses to prevent sulfhydryl group reactions .
Theoretical and Mechanistic Exploration
Q. How can researchers model the compound’s electronic structure to predict catalytic activity?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
